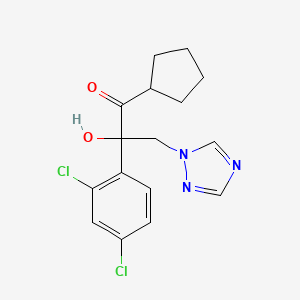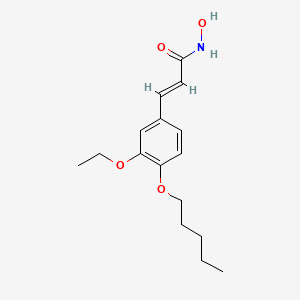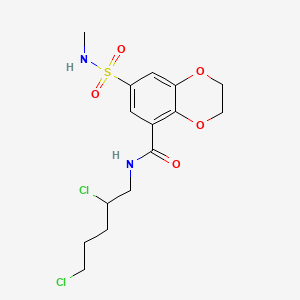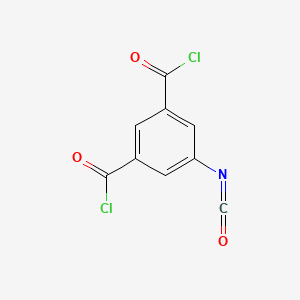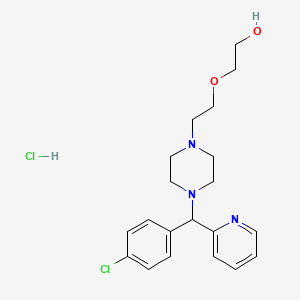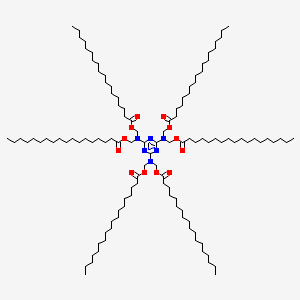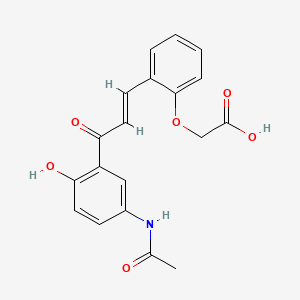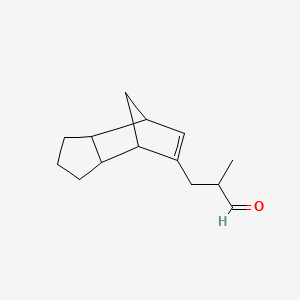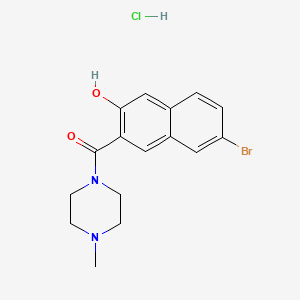
1-((7-Bromo-3-hydroxy-2-naphthyl)carbonyl)-4-methylpiperazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE is a complex organic compound with a molecular formula of C16H18BrClN2O2 and a molecular weight of 385.68332 g/mol This compound is known for its unique structural features, which include a brominated naphthalene ring and a piperazinium moiety
Preparation Methods
The synthesis of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE typically involves multiple steps. One common synthetic route includes the bromination of 2-naphthol to form 7-bromo-3-hydroxy-2-naphthol, followed by the reaction with 4-methylpiperazine in the presence of a suitable coupling agent . The reaction conditions often require controlled temperatures and the use of solvents such as acetone or dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE involves its interaction with specific molecular targets. The compound’s brominated naphthalene ring and piperazinium moiety allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE can be compared with similar compounds such as:
1-Bromo-2-naphthol: Shares the brominated naphthalene structure but lacks the piperazinium moiety.
4-Methylpiperazine derivatives: Contain the piperazine ring but differ in the substituents attached to it.
Other brominated naphthalene derivatives: Vary in the position and type of substituents on the naphthalene ring. The uniqueness of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
94333-53-6 |
|---|---|
Molecular Formula |
C16H17BrN2O2.ClH C16H18BrClN2O2 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
(7-bromo-3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H17BrN2O2.ClH/c1-18-4-6-19(7-5-18)16(21)14-9-12-8-13(17)3-2-11(12)10-15(14)20;/h2-3,8-10,20H,4-7H2,1H3;1H |
InChI Key |
FETNXPCOICCNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



